The synthesis of Dihydro-FK506 primarily involves the hydrogenation of FK506, which reduces the double bond present in the macrolide ring structure. This reaction typically employs a palladium on carbon catalyst under a hydrogen atmosphere to facilitate the reduction process.
Optimization of fermentation conditions, such as nutrient supplementation and genetic engineering of producing strains, can significantly enhance yields of both FK506 and its derivatives .
Dihydro-FK506 retains the core structure of FK506 but features a saturated macrolide ring due to the addition of hydrogen atoms during synthesis. The molecular formula for Dihydro-FK506 is , with a corresponding InChI key of RQYGKZGKXDOUEO-PGDOHDMCSA-N.
Dihydro-FK506 can undergo various chemical reactions:
The major products from these reactions include hydroxylated derivatives and substituted analogs with varying functional groups.
Dihydro-FK506 functions primarily as an immunosuppressant by inhibiting calcineurin, an enzyme crucial for T-cell activation. The mechanism involves:
This mechanism underlies its application in transplant medicine, where it helps prevent organ rejection by suppressing the immune response .
Dihydro-FK506 has several significant applications in scientific research:
Moreover, ongoing research into its derivatives may lead to new therapeutic agents with improved efficacy or reduced side effects compared to traditional FK506 .
The biosynthesis of dihydro-FK506 occurs within gene clusters of actinomycetes, primarily Streptomyces tsukubaensis and related strains. The core FK506 biosynthetic gene cluster spans approximately 80 kb and includes genes encoding polyketide synthases, nonribosomal peptide synthetases, tailoring enzymes, and regulatory proteins [3] [6]. Dihydro-FK506 arises as a biosynthetic intermediate or byproduct through incomplete processing of the alkyl side chain at carbon 21 (C21). Key genes implicated in alkyl side chain formation include the all/"tcs" subcluster (tcsA, tcsB, tcsC, tcsD), which directs the synthesis of the unsaturated allylmalonyl extender unit [6] [8]. This subcluster encodes:
Comparative genomics reveals that strains naturally producing dihydro-FK506 exhibit polymorphisms in tcsD or express truncated isoforms lacking reductase activity. Additionally, transcriptional regulators (e.g., fkbN, tcs7) modulate the expression of these clusters, influencing byproduct ratios [4] [7].
Table 1: Core Genes in FK506/Dihydro-FK506 Biosynthetic Clusters
Gene | Function | Role in Alkyl Modification |
---|---|---|
tcsA/tcsB | Diketide synthase | Synthesis of β-ketopentyl-ACP precursor |
tcsC | Crotonyl-CoA carboxylase/reductase (CCR) | Carboxylation to form malonyl derivative |
tcsD | Enoyl reductase (ER) | Reduction of terminal double bond |
fkbL | Lysine cyclodeaminase | Pipecolate formation for NRPS module |
fkbP | Nonribosomal peptide synthetase (NRPS) | Incorporation of pipecolate unit |
Dihydro-FK506 assembly relies on a hybrid modular Polyketide Synthase (PKS)/Nonribosomal Peptide Synthetase (NRPS) megacomplex:
Polyketide Synthase Modules:
Nonribosomal Peptide Synthetase Integration:
Table 2: PKS/NRPS Modules in FK506/Dihydro-FK506 Assembly
Module | Substrate Incorporated | Modification Domains | Product |
---|---|---|---|
Loading | DHCHC | None | Starter unit |
Module 1 | Methoxymalonyl-ACP | KR, DH, ER | Fully reduced chain elongation |
Module 4 | Propylmalonyl-CoA (dihydro-FK506) | KR | Ketoreduction at C9 |
Module 10 | Malonyl-CoA | KR, DH | Incomplete reduction |
NRPS | L-Pipecolate | C, A, T | Macrolactam ring closure |
Abbreviations: KR = Ketoreductase, DH = Dehydratase, ER = Enoylreductase, C = Condensation, A = Adenylation, T = Thiolation
FK506 and dihydro-FK506 share identical biosynthetic machinery except for a single biochemical step affecting the C21 side chain:
The propyl side chain of dihydro-FK506 originates from enzymatic saturation of the allylmalonyl-CoA precursor:
Enzyme kinetics studies reveal that the module 4 acyltransferase of FkbA has a 4.5-fold higher Kₘ for allylmalonyl-CoA than for propylmalonyl-CoA, explaining why precursor pool imbalances favor dihydro-FK506 production [8].
Minimizing dihydro-FK506 accumulation requires engineering primary and secondary metabolism to enhance allylmalonyl-CoA flux:
Genetic Interventions:
Precursor-Directed Biosynthesis:
Table 3: Metabolic Engineering Outcomes for Byproduct Reduction
Strategy | Host Strain | FK506 Titer (mg/L) | Dihydro-FK506 Reduction |
---|---|---|---|
tcsABCD overexpression | Streptomyces sp. RM7011 | 238.1 | 31% |
ccr1 deletion + tcsABCD expression | S. tsukubaensis NRRL 18488 | 405.0 | 39% |
fkbN promoter replacement | S. tsukubaensis L19-2 | 410.3 | Not quantified |
Vinyl pentanoate feeding | Streptomyces sp. RM7011 | 498.1 | >40% |
Genome-Scale Modeling:Flux balance analysis of Streptomyces tsukubaensis metabolic networks identified knockout targets (e.g., gdhA) that increase NADPH availability for TcsD-mediated dehydrogenation. Combined with dahp (shikimate pathway) and accA2 (acetyl-CoA carboxylase) overexpression, this elevated FK506 to 435.9 mg/L in fed-batch fermentation [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3